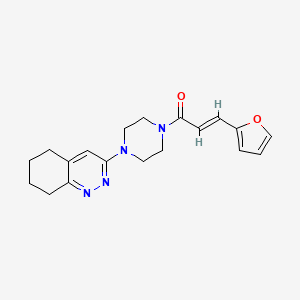

(E)-3-(furan-2-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one

説明

特性

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-19(8-7-16-5-3-13-25-16)23-11-9-22(10-12-23)18-14-15-4-1-2-6-17(15)20-21-18/h3,5,7-8,13-14H,1-2,4,6,9-12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZPYSGNEAUFTD-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(furan-2-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that exhibits a range of biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring and a piperazine moiety linked through an enone structure. Its molecular formula is with a molecular weight of 336.39 g/mol. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures can interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction is significant for the development of antipsychotic and antidepressant agents. The compound's structure allows it to modulate signaling pathways associated with these receptors, potentially leading to therapeutic effects in psychiatric disorders.

Antipsychotic Properties

Studies have shown that derivatives related to this compound demonstrate high affinity for dopamine D2 receptors and serotonin 5-HT2A receptors. These interactions are crucial for the antipsychotic activity observed in similar chemical classes.

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the tetrahydrocinnoline structure is hypothesized to enhance its cytotoxic effects against various cancer cell lines.

Antimicrobial Effects

Preliminary studies suggest that (E)-3-(furan-2-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Data Summary Table

| Biological Activity | Mechanism | Target | Reference |

|---|---|---|---|

| Antipsychotic | Receptor modulation (Dopamine & Serotonin) | D2, 5-HT2A | |

| Anticancer | Induction of apoptosis | Cancer cells (various lines) | |

| Antimicrobial | Cell membrane disruption | Bacteria & Fungi |

Case Studies

- Antipsychotic Efficacy : A study involving animal models demonstrated that administration of the compound resulted in reduced hyperactivity and improved social interaction behaviors, indicative of antipsychotic effects.

- Cytotoxicity in Cancer Cells : In vitro tests showed that the compound significantly reduced viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM after 48 hours of treatment.

- Antimicrobial Testing : The compound displayed inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

類似化合物との比較

Structural Comparison with Similar Compounds

The target compound shares core structural motifs with several analogues, differing primarily in substituents and heterocyclic systems. Below is a comparative analysis:

Key Observations:

- Aryl Substituents : The target compound’s furan-2-yl group contrasts with fluorophenyl (), methoxyphenyl (), and ethoxyphenyl () groups. These substitutions influence electronic properties and steric bulk.

- Amine Ring Modifications: The piperazine ring in the target compound is substituted with a tetrahydrocinnolin group, whereas analogues feature simpler substituents (e.g., furan-2-carbonyl in ) or alternative amine cores (e.g., piperidine in ).

- Pharmacological Implications: Piperazine derivatives often exhibit CNS activity or antimicrobial effects, while tetrahydrocinnolin’s planar structure may enhance π-π stacking in target binding .

Crystallographic and Analytical Methods

Structural Validation:

- Small-molecule crystallography tools like SHELXL () are critical for confirming the stereochemistry (e.g., (E)-configuration) and substitution patterns.

- Structure Validation: Tools like PLATON () ensure geometric accuracy and detect crystallographic disorders, particularly in complex heterocycles like tetrahydrocinnolin.

Comparative Analysis:

- and highlight the use of X-ray crystallography to resolve similar enone-piperazine structures, emphasizing the importance of hydrogen-bonding networks and π-stacking in crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。